KRAS G12C inhibitor 37

Catalog No.
S12877529
CAS No.
M.F
C35H39F3N8O2
M. Wt
660.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KRAS G12C inhibitor 37

Product Name

KRAS G12C inhibitor 37

IUPAC Name

1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

Molecular Formula

C35H39F3N8O2

Molecular Weight

660.7 g/mol

InChI

InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42)

InChI Key

AHOBXXAGZPGARY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F

KRAS G12C inhibitor 37 is a targeted therapeutic compound designed to selectively inhibit the mutant form of the KRAS protein, specifically the G12C variant. This mutation is prevalent in various cancers, notably non-small cell lung cancer and colorectal cancer, making it a critical target for cancer treatment. The compound functions by covalently binding to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state and preventing downstream signaling that promotes tumor growth.

The primary chemical reaction involved with KRAS G12C inhibitor 37 is its covalent modification of the KRAS G12C protein. This reaction typically involves:

  • Binding: The inhibitor forms a covalent bond with the thiol group of the cysteine residue (Cys12) on the KRAS protein.
  • Conformation Change: This binding induces a conformational change that stabilizes KRAS in its GDP-bound state, preventing it from exchanging GDP for GTP and thus inhibiting its activity.
  • Signal Disruption: The resultant inactivation disrupts the RAS-MAPK signaling pathway, which is crucial for cell proliferation and survival.

KRAS G12C inhibitor 37 exhibits significant biological activity by selectively targeting and inhibiting cells harboring the KRAS G12C mutation. Its mechanism involves:

  • Selective Inhibition: The compound preferentially binds to the mutant form of KRAS while sparing wild-type KRAS, minimizing off-target effects.
  • Tumor Growth Suppression: Studies have shown that treatment with this inhibitor leads to reduced cell proliferation in cancer cell lines expressing the KRAS G12C mutation.
  • Synergistic Effects: When combined with other therapies such as SOS1 inhibitors or EGFR antagonists, it has been observed to enhance anti-tumor responses, making it a promising candidate for combination therapy strategies .

The synthesis of KRAS G12C inhibitor 37 generally involves several key steps:

  • Design and Screening: Initial compounds are designed using structure-based drug design approaches to exploit specific binding pockets on the KRAS protein.
  • Chemical Synthesis: The compound is synthesized through standard organic chemistry techniques, including:
    • Coupling reactions to form the core structure.
    • Functional group modifications to enhance selectivity and potency.
  • Purification and Characterization: The final product undergoes purification via chromatography and is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

KRAS G12C inhibitor 37 is primarily applied in oncology, particularly for:

  • Targeted Cancer Therapy: It is being investigated for use in patients with tumors harboring the KRAS G12C mutation.
  • Combination Therapies: Ongoing research explores its efficacy in combination with other inhibitors to overcome resistance mechanisms in various cancers .

Interaction studies have demonstrated that KRAS G12C inhibitor 37 effectively inhibits RAS-MAPK signaling pathways. Key findings include:

  • Binding Affinity: The compound shows high affinity for the GDP-bound form of KRAS G12C, leading to significant inhibition of downstream signaling.
  • Resistance Mechanisms: Research indicates that resistance can develop through upregulation of alternative signaling pathways or mutations that alter binding sites .
  • Combination Efficacy: Studies suggest that combining this inhibitor with SOS1 inhibitors can further enhance anti-tumor efficacy by preventing compensatory signaling pathways from activating.

Several compounds exhibit similar mechanisms of action as KRAS G12C inhibitor 37. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
SotorasibCovalent binding to KRAS G12CFirst approved KRAS G12C inhibitor; shows clinical efficacy in NSCLC .
AdagrasibSelective inhibition of KRAS G12CDemonstrated effectiveness in both preclinical and clinical settings .
ARS-853Covalent inhibitor targeting GDP-bound KRASEarly direct inhibitor with potent selectivity for mutant forms .
ARS-1620Direct small molecule targeting KRAS G12CNotable for oral bioavailability and efficacy in xenograft models .

KRAS G12C inhibitor 37 stands out due to its specific design targeting unique conformational states of the mutant protein, potentially offering advantages in overcoming resistance compared to other inhibitors. Its development reflects ongoing efforts to create effective therapies for patients with challenging cancer mutations.

KRAS G12C inhibitor 37 represents a significant advancement in targeted cancer therapeutics, specifically designed to covalently bind to the mutant cysteine residue at position 12 in the KRAS protein [1] [2]. The molecular architecture of this compound features a carefully engineered scaffold that enables precise positioning within the Switch-II pocket of KRAS G12C [3]. This inhibitor consists of four key structural components: a heterocyclic core scaffold, a covalent binding motif containing an electrophilic warhead, a lipophilic subpocket-engaging tail, and a Switch-II/α-3 helix engaging substituent [13].

The core scaffold of KRAS G12C inhibitor 37 is based on a tetrahydronaphthyridine structure, which differs from other KRAS G12C inhibitors such as MRTX849 that utilize a tetrahydropyridopyrimidin scaffold [1]. This structural distinction provides unique binding characteristics and physicochemical properties that influence the compound's overall efficacy [1] [2]. The molecular weight of KRAS G12C inhibitor 37 is approximately 586.1 g/mol, with a molecular formula of C32H36ClN7O2, indicating its complex structure designed for specific target engagement [14].

X-ray crystallographic analysis reveals that KRAS G12C inhibitor 37 forms key interactions with the protein target, including hydrogen bonds between the acrylamide carbonyl and the amino group of Lys16, as well as between the pyrimidine-N and the imidazole ring-N residues of His95 [1]. Additionally, the compound forms a salt bridge with the carboxyl group of Glu62, while its lipophilic components occupy a hydrophobic pocket, maintaining stable docking within the protein structure [1] [4].

Covalent Binding Motif Design

The covalent binding motif of KRAS G12C inhibitor 37 represents a critical element in its mechanism of action, designed specifically to form an irreversible bond with the mutant cysteine residue at position 12 of the KRAS protein [4] [5]. This design strategy leverages the nucleophilic properties of the thiol group in cysteine to achieve selective targeting of the G12C mutation while sparing wild-type KRAS [6].

The binding mechanism involves a Michael addition reaction, wherein the thiol group of Cys12 attacks the terminal carbon of the electrophilic alkene in the inhibitor's acrylamide warhead [4]. This reaction results in the formation of a covalent bond between the inhibitor and the protein, effectively trapping KRAS in its inactive, GDP-bound conformation [3] [17]. The covalent bond formation is facilitated by the depressed pKa of the C12 thiol (approximately 7.6), which enhances its nucleophilicity at physiological pH [4].

The design of the covalent binding motif incorporates several key features that optimize its interaction with the target protein:

  • Precise spatial positioning of the electrophilic warhead to align with the Cys12 residue [2] [13]
  • Incorporation of hydrogen-bonding elements that stabilize the transition state during covalent bond formation [1]
  • Strategic placement of the acrylamide group to ensure accessibility to the thiol while maintaining overall molecular stability [4] [17]

Research findings indicate that the covalent binding of KRAS G12C inhibitor 37 disrupts both the Switch-I and Switch-II regions of the protein, subverting the native nucleotide preference to favor GDP over GTP and impairing binding to downstream effectors such as RAF [17]. This mechanism effectively prevents the reactivation of KRAS through nucleotide exchange, thereby blocking oncogenic signaling pathways [3] [9].

Electrophilic Warhead Optimization

The electrophilic warhead of KRAS G12C inhibitor 37 has undergone extensive optimization to achieve an ideal balance between reactivity and selectivity [4] [13]. The acrylamide-based warhead was selected after evaluation of various electrophilic groups, including vinyl sulfonamides and chloroacetamides, due to its superior reactivity profile and reduced potential for off-target interactions [18] [4].

Optimization of the electrophilic warhead involved careful tuning of its electronic properties to ensure efficient covalent bond formation with the target cysteine while minimizing reactivity with other cellular nucleophiles [4] [20]. This was achieved through strategic modification of substituents adjacent to the acrylamide group, which modulate its electrophilicity and consequently its reaction kinetics [13] [20].

The second-order rate constant for covalent inactivation of KRAS G12C by optimized inhibitors in this class can reach values as high as 9900 M⁻¹s⁻¹, demonstrating rapid target engagement [6]. Despite this high reactivity toward the target, well-designed inhibitors maintain selectivity, as evidenced by glutathione conjugation half-lives exceeding 200 minutes under conditions mimicking intracellular environments [6] [4].

Table 1: Electrophilic Warhead Optimization Parameters for KRAS G12C Inhibitor 37

ParameterValueImpact on Inhibitor Performance
Reaction rate constant (kinact/KI)~9000-10000 M⁻¹s⁻¹Determines speed of covalent bond formation
Glutathione conjugation half-life>200 minIndicates selectivity and reduced off-target reactivity
pKa of target Cys12 thiol~7.6Enhances nucleophilicity at physiological pH
Warhead positioningAligned with Cys12Ensures efficient covalent bond formation

The optimization process also addressed the potential for the electrophilic warhead to be affected by oxidative conditions [4]. Research has shown that oxidation of the KRAS G12C Cys12 to sulfenic or sulfinic acid prevents covalent inhibitor binding, highlighting the importance of maintaining reducing conditions for optimal inhibitor efficacy [4]. This consideration influenced the design of the warhead to maximize its reactivity toward the reduced thiol form of Cys12 [4] [20].

Physicochemical Profiling

Solubility-Lipophilicity Balance

The efficacy of KRAS G12C inhibitor 37 is significantly influenced by its solubility-lipophilicity balance, a critical parameter that affects both pharmacokinetic properties and target engagement [13] [15]. Achieving an optimal balance between aqueous solubility and lipophilicity presented a considerable challenge during the development of this compound, requiring careful structural modifications to enhance pharmaceutical properties without compromising potency [13].

The lipophilic components of KRAS G12C inhibitor 37, particularly the 8-chloronaphthyl moiety, facilitate binding to the hydrophobic pocket of the KRAS protein, contributing significantly to binding affinity [1] [15]. However, excessive lipophilicity can adversely affect aqueous solubility, potentially limiting bioavailability and cellular penetration [13] [6].

To address this challenge, strategic modifications were implemented in the molecular design:

  • Incorporation of polar functional groups in specific regions of the molecule to enhance aqueous solubility while maintaining target engagement [13] [15]
  • Optimization of the tetrahydronaphthyridine core structure to balance lipophilic interactions with solubility requirements [1] [13]
  • Fine-tuning of substituents on the aromatic rings to modulate the overall lipophilicity profile [13] [20]

Research findings indicate that modifications to the naphthyl ring and C2 substituent led to significant improvements in solubility while maintaining or enhancing cellular potency [15]. For instance, the introduction of small, lipophilic C3-substituents (such as methyl, fluoro, or chloro groups) preserved potency while improving pharmacokinetic properties compared to more polar substituents with higher polar surface area (PSA) [13].

Table 2: Solubility-Lipophilicity Parameters for KRAS G12C Inhibitor 37

ParameterValue/CharacteristicImpact on Performance
Polar Surface Area (PSA)<110 ŲImproved membrane permeability
Lipophilic Efficiency (LipE)>5Balanced potency and lipophilicity
Aqueous Solubility>100 μg/mLEnhanced bioavailability
Lipophilic Substructures8-chloronaphthyl moietyTarget pocket engagement

The optimization of the solubility-lipophilicity balance resulted in a compound with improved oral bioavailability and enhanced unbound plasma exposure (AUCu) compared to earlier iterations [13]. This was achieved by decreasing polar surface area while maintaining essential structural features required for target binding [13] [15].

Ionization State Analysis Under Physiological Conditions

The ionization state of KRAS G12C inhibitor 37 under physiological conditions plays a crucial role in determining its membrane permeability, target binding, and overall pharmacokinetic profile [1] [4]. Analysis of the compound's ionization behavior reveals important insights into its mechanism of action and cellular distribution [1] [13].

KRAS G12C inhibitor 37 contains multiple ionizable groups, including basic nitrogen atoms in its heterocyclic structure [1] [14]. The presence of an extra nitrogen atom in the pyrimidine ring of the tetrahydronaphthyridine scaffold increases the electron deficiency of the system, resulting in enhanced basicity compared to similar inhibitors [1]. This structural feature contributes to a higher pKa value (approximately 9.6) compared to related compounds such as MRTX849 (pKa ≈ 8.4) [1].

The elevated pKa value of KRAS G12C inhibitor 37 has significant implications for its behavior under physiological conditions:

  • At physiological pH (7.4), a greater proportion of the compound exists in the protonated state, affecting its distribution across cellular membranes [1] [4]
  • The increased basicity may facilitate intestinal absorption through ion-trapping mechanisms, potentially enhancing oral bioavailability [1] [13]
  • The ionization state influences interactions with target protein residues, particularly those involved in salt bridge formation, such as Glu62 [1] [2]

Research findings indicate that the ionization state of both the inhibitor and its target cysteine residue are interdependent factors affecting binding kinetics [4]. The depressed pKa of the Cys12 thiol (approximately 7.6) means that at physiological pH, a significant proportion exists as the more nucleophilic thiolate form, enhancing reactivity toward the electrophilic warhead of the inhibitor [4] [17].

Table 3: Ionization State Parameters for KRAS G12C Inhibitor 37 Under Physiological Conditions

ParameterValueSignificance
Compound pKa~9.6Determines protonation state at physiological pH
Target Cys12 pKa~7.6Influences nucleophilicity and reactivity
Physiological pH7.4Environment for drug-target interaction
Proportion Protonated at pH 7.4>99%Affects membrane permeability and distribution

The ionization state analysis also reveals that the compound forms critical hydrogen bonds and salt bridges with specific residues in the binding pocket, including interactions between the protonated nitrogen atoms and acidic residues such as Asp92 [2] [13]. These electrostatic interactions contribute significantly to binding affinity and specificity [2] [13].

Synthetic Organic Chemistry Approaches

Retrosynthetic Pathway Deconstruction

The synthesis of KRAS G12C inhibitor 37 represents a significant challenge in medicinal chemistry, requiring sophisticated synthetic strategies to construct its complex molecular architecture [8] [19]. A comprehensive retrosynthetic analysis reveals key disconnections and building blocks that enable efficient assembly of this intricate structure [8] [13].

The retrosynthetic pathway for KRAS G12C inhibitor 37 can be deconstructed into several strategic disconnections:

  • The final compound can be disconnected at the acrylamide warhead, which is typically introduced in the final stages of synthesis to minimize stability issues associated with the reactive electrophile [8] [19]
  • The core tetrahydronaphthyridine scaffold can be further disconnected to reveal simpler heterocyclic precursors that can be assembled through established heterocycle synthesis methodologies [19] [13]
  • The lipophilic tail component can be introduced through cross-coupling reactions, allowing for late-stage diversification and optimization [13] [19]

This retrosynthetic approach enables a modular synthesis strategy, wherein each structural component can be optimized independently before final assembly [8] [13]. Such modularity is particularly valuable for structure-activity relationship studies and the generation of compound libraries for biological evaluation [13] [20].

Research findings indicate that the synthesis of related KRAS G12C inhibitors often employs convergent strategies to improve efficiency and scalability [8]. For instance, the synthesis of AMG 510 (sotorasib), another KRAS G12C inhibitor, utilizes an improved, efficient, and scalable process that could inform approaches to KRAS G12C inhibitor 37 production [8] [13].

Table 4: Key Retrosynthetic Disconnections for KRAS G12C Inhibitor 37

Disconnection PointSynthetic TransformationBuilding Blocks
Acrylamide warheadAmide couplingAmine precursor + acryloyl chloride
Heterocyclic coreCyclization reactionsPyrimidine/pyridine derivatives
Lipophilic tailCross-couplingHalogenated core + organometallic reagent
Chiral centersStereoselective synthesisChiral auxiliaries or catalysts

The retrosynthetic analysis also considers practical aspects of synthesis, such as functional group compatibility, protecting group strategies, and reaction conditions that maintain the integrity of sensitive structural elements [8] [19]. This comprehensive approach ensures that the synthetic route is not only theoretically sound but also practically implementable on various scales [8] [13].

Stereochemical Control During Synthesis

The synthesis of KRAS G12C inhibitor 37 presents significant stereochemical challenges that must be addressed to ensure the production of the correct stereoisomer with optimal biological activity [19] [13]. Stereochemical control is particularly critical for this compound due to the presence of multiple stereogenic centers and atropisomeric elements that directly influence target binding and efficacy [13] [6].

A novel synthetic route for KRAS G12C inhibitors with quinoline-piperazine scaffolds has been developed, focusing on efficient construction of the central heterocyclic scaffold while maintaining stereochemical integrity [19]. This approach offers several advantages, including the elimination of regioselective by-products and avoidance of harsh reaction conditions that could compromise stereochemical purity [19] [13].

Key strategies for stereochemical control during the synthesis of KRAS G12C inhibitor 37 include:

  • Utilization of stereoselective reactions to establish the correct absolute configuration at stereogenic centers [19] [13]
  • Control of atropisomerism in biaryl systems through strategic substitution patterns and reaction conditions [13] [6]
  • Separation of stereoisomers through chromatographic techniques, particularly for resolving atropisomers that cannot be controlled during synthesis [19] [13]

Research findings indicate that the stereochemical configuration significantly impacts binding affinity and biological activity [13] [6]. For instance, in related KRAS G12C inhibitors, the P-atropisomer of the hydroxynaphthalene tail orients the phenolic substituent appropriately to engage Asp69 in productive hydrogen bonding interactions, highlighting the importance of stereochemical control [13].

Table 5: Stereochemical Control Strategies for KRAS G12C Inhibitor 37 Synthesis

Stereochemical ElementControl StrategyImpact on Compound Properties
Stereogenic centersAsymmetric synthesisDetermines spatial arrangement of binding elements
AtropisomerismSubstitution patternsAffects orientation of key pharmacophores
Conformational isomerismTemperature controlInfluences binding pocket complementarity
Diastereomer separationChromatographic resolutionEnsures stereochemical purity

The final step in the synthetic route enables gentle hydrolysis of phenyl esters with methanol and potassium carbonate, which significantly reduces the occurrence of side reactions that could affect stereochemical integrity [19]. Additionally, stereoisomers can be successfully separated by silica gel column chromatography, ensuring the isolation of the desired stereochemical form with high purity [19] [13].

Michael Addition Reaction Kinetics

The covalent targeting of KRAS G12C through Michael addition represents a precisely orchestrated chemical reaction mechanism that exploits the unique nucleophilic properties of the mutant cysteine residue at position 12 [1] [2]. The Michael addition reaction between KRAS G12C and acrylamide-containing inhibitors proceeds through a well-defined pathway where the cysteine thiol acts as a nucleophile attacking the electrophilic carbon-carbon double bond of the α,β-unsaturated carbonyl system [1].

Computational studies employing density functional theory calculations and quantum mechanics/molecular mechanics approaches have revealed that the Michael addition mechanism in the biological context differs significantly from conventional solution-phase reactions [1]. The reaction proceeds through a concerted mechanism where proton transfer and nucleophilic addition occur simultaneously, bypassing the traditional requirement for a base catalyst [1]. This concerted pathway leads to the formation of an enolate intermediate, which subsequently undergoes solvent-assisted tautomerization to yield the final covalent adduct [1].

Nuclear magnetic resonance studies and independent biochemical assays have established that the cysteine 12 thiol exhibits a significantly depressed pKa of 7.6, substantially lower than the typical cysteine pKa of approximately 8.3 [3] [4]. This depression in pKa is attributed to the unique electrostatic environment created by nearby residues, particularly lysine 16, which stabilizes the thiolate form through favorable interactions [3]. The lowered pKa directly correlates with enhanced nucleophilic reactivity, making the cysteine 12 residue particularly susceptible to Michael addition reactions.

Kinetic analysis using stopped-flow spectroscopy with fluorescent KRAS variants has provided detailed insights into the reaction mechanism [3]. The overall process can be decomposed into distinct phases: an initial rapid binding phase characterized by a dissociation constant of 36.0 ± 0.7 μM for ARS-853, followed by a slower pH-dependent covalent ligation phase [3]. The functional pKa extracted from the pH dependence of the second-order rate constant kinact/Ki yields a value of 8.21 ± 0.09, which differs from the ligand-free pKa due to the altered electrostatic environment during inhibitor binding [3].

The rate-limiting step in the catalytic cycle has been identified as solvent-assisted tautomerization, rather than the initial nucleophilic attack [1]. This finding challenges previous assumptions about the reaction mechanism and provides critical insights for inhibitor design. The calculated kinact/Ki values for representative inhibitors demonstrate excellent correlation with experimental observations, with AMG 510 exhibiting a kinact/Ki of 9900 M⁻¹s⁻¹ compared to the calculated value of 10745 M⁻¹s⁻¹ [1].

Irreversible Binding Thermodynamics

The thermodynamic landscape of irreversible KRAS G12C inhibitor binding encompasses both the initial non-covalent recognition event and the subsequent covalent bond formation [5]. The irreversible nature of the binding interaction provides distinct advantages in terms of target occupancy and duration of action, particularly relevant given the dynamic nucleotide cycling behavior of KRAS G12C [6].

Binding free energy calculations reveal that the non-covalent binding step contributes significantly to the overall binding affinity, with experimental ΔGbind values ranging from -5.1 to -7.2 kcal/mol for various inhibitors [5]. The covalent binding step provides additional stabilization, effectively preventing dissociation and ensuring sustained target engagement [5]. The irreversible nature of the interaction means that the effective residence time is determined primarily by protein turnover rather than dissociation kinetics.

The thermodynamic stability of the covalent adduct is influenced by several factors, including the geometry of the covalent linkage, conformational strain introduced upon binding, and the stability of the resulting protein conformation [5]. Molecular dynamics simulations indicate that successful covalent inhibitors adopt binding poses that minimize unfavorable interactions while maximizing complementarity with the switch-II pocket [5].

Temperature dependence studies reveal that the covalent binding reaction exhibits typical Arrhenius behavior, with activation energies ranging from 19.1 to 22.9 kcal/mol depending on the specific inhibitor [1] [5]. These values are consistent with the concerted mechanism proposed for the Michael addition reaction and provide insights into the relative reactivity of different electrophilic warheads [5].

The irreversible binding thermodynamics are further complicated by the potential for cysteine oxidation, which can compete with covalent inhibitor binding [3] [4]. Oxidation of cysteine 12 to sulfenic, sulfinic, or sulfonic acid derivatives renders the residue unreactive toward Michael acceptors, effectively preventing covalent adduct formation [3]. This oxidative liability represents a potential mechanism of resistance and highlights the importance of considering the cellular redox environment in inhibitor design.

Allosteric Modulation of Nucleotide-Binding Pocket

Switch-II Pocket (S-IIP) Occupation Dynamics

The switch-II pocket represents a cryptic allosteric site that becomes accessible upon conformational changes in the GDP-bound state of KRAS G12C [7] [8]. This pocket, positioned between the switch-II region and the α2/α3 helices, serves as the primary binding site for current clinical KRAS G12C inhibitors [7] [9]. The occupation dynamics of this pocket are intimately linked to the conformational flexibility of the switch regions and the nucleotide-binding status of the protein.

Hydrogen-deuterium exchange mass spectrometry studies have provided detailed insights into the protein dynamics associated with switch-II pocket occupation [10] [8]. Upon inhibitor binding, significant destabilization occurs in the nucleotide-binding region, accompanied by reduced flexibility in the switch-II domain [8]. These conformational changes propagate throughout the protein structure, ultimately affecting effector binding interfaces and nucleotide exchange dynamics.

The switch-II pocket exhibits distinct occupancy patterns depending on the bound nucleotide state [11] [9]. In the GDP-bound configuration, the pocket adopts an accessible conformation suitable for small molecule binding, whereas the GTP-bound state renders the pocket largely inaccessible [11]. This nucleotide-dependent accessibility underpins the inactive state-selectivity of current KRAS G12C inhibitors and explains their preferential binding to the GDP-bound form [7].

Computational studies using microsecond-timescale molecular dynamics simulations have revealed the presence of a highly conserved water molecule within the switch-II pocket, forming a bridge between threonine 58 of switch-II and glycine 10 of the β1 sheet [9]. This conserved water exhibits high-energy characteristics when coexisting with bound inhibitors and represents a critical consideration for inhibitor design [9]. Most successful inhibitors either displace this water molecule or accommodate its presence through favorable interactions.

The occupation dynamics are further modulated by the conformational state of cysteine 12, which can adopt multiple rotameric configurations [8]. Crystal structures reveal two favored rotamers: one facing the nucleotide-binding site (commonly observed in apo structures) and another oriented toward the switch-II pocket (prevalent in ligand-bound structures) [8]. The accessibility of cysteine 12 for covalent modification depends critically on its rotameric state and the overall conformation of the switch regions.

Conformational Locking in GDP-Bound State

The mechanism by which KRAS G12C inhibitors achieve conformational locking in the GDP-bound state represents a sophisticated example of allosteric regulation [6] [7]. Upon covalent binding to cysteine 12, inhibitors induce conformational changes that stabilize the inactive GDP-bound conformation and prevent the conformational transitions necessary for activation [7].

Crystallographic studies reveal that inhibitor binding disrupts both switch-I and switch-II regions, fundamentally altering the nucleotide preference from GTP to GDP [7]. This conformational locking mechanism subverts the native nucleotide cycling behavior and impairs the protein's ability to interact with downstream effectors such as RAF [7]. The allosteric nature of this inhibition means that the primary binding site (switch-II pocket) is spatially distinct from the sites of functional disruption (nucleotide-binding site and effector-binding interfaces).

The conformational locking mechanism involves multiple cooperative interactions that collectively stabilize the inactive state [11]. Key structural elements include the α2 helix of the switch-II domain, which forms critical interactions with bound inhibitors and undergoes significant orientation shifts upon inhibitor binding [11]. These conformational changes propagate to affect the interaction network involving residues such as lysine 104, which normally stabilizes the switch-II domain through hydrogen bonding and electrostatic interactions [11].

Molecular dynamics simulations demonstrate that successful conformational locking requires the establishment of a stable allosteric network that constrains the protein in the inactive conformation [11] [9]. Inhibitors that effectively lock the GDP-bound state exhibit minimal switch-II flexibility during simulation studies, whereas less effective compounds allow greater conformational sampling [9]. The most advanced clinical compounds, including sotorasib and MRTX1133, demonstrate exceptional stability in maintaining the locked conformation [9].

The energetic landscape of conformational locking involves both enthalpic and entropic contributions [11]. The covalent bond formation provides a strong enthalpic driving force for binding, while the restriction of conformational flexibility represents an entropic cost [11]. Successful inhibitors achieve favorable thermodynamic balance by optimizing both components through careful structure-based design.

Selectivity Profiling Against Wild-Type KRAS Isoforms

The selectivity profile of KRAS G12C inhibitors against wild-type KRAS isoforms represents a critical therapeutic advantage that enables targeted intervention without disrupting normal cellular signaling [12] [13] [14]. This selectivity is achieved through multiple mechanisms, primarily the requirement for covalent binding to the mutant cysteine residue, which is absent in wild-type proteins.

Comprehensive proteome-wide selectivity profiling using mass spectrometry-based approaches has demonstrated exceptional selectivity for KRAS G12C over wild-type RAS isoforms [13] [14]. In cellular lysates containing over 100 different GTP-binding proteins, representative inhibitors such as SML-8-73-1 exhibit 82.9% inhibition of KRAS G12C while showing less than 5% inhibition of wild-type KRAS, HRAS, and NRAS [13]. This represents a selectivity ratio exceeding 16-fold, providing substantial therapeutic window for clinical application.

The molecular basis for this selectivity lies in the absolute requirement for covalent bond formation with cysteine 12 [13] [14]. Wild-type KRAS contains glycine at position 12, which lacks the nucleophilic thiol group necessary for Michael addition reactions [14]. This fundamental chemical difference ensures that inhibitors cannot form stable interactions with wild-type proteins, even at concentrations substantially exceeding their KRAS G12C binding affinity.

However, selectivity profiling has revealed interactions with a limited number of off-target proteins, primarily GTP-binding elongation factors such as EFTUD1 (73.3% inhibition) and GUF1 (72.6% inhibition) [13]. These interactions likely result from non-specific binding or alternative covalent modifications and represent potential sources of off-target effects. The clinical significance of these interactions remains to be fully elucidated through ongoing clinical studies.

Isoform-specific analysis has revealed that KRAS G12C inhibitors can effectively engage other G12C mutants of RAS family proteins, including HRAS G12C and NRAS G12C [15]. This cross-reactivity extends the potential therapeutic utility of these inhibitors to cancers harboring non-KRAS G12C mutations, although the clinical prevalence of such mutations is relatively low compared to KRAS G12C.

The selectivity profile is further enhanced by the inactive state-selectivity of current inhibitors, which preferentially bind to the GDP-bound conformation [12]. Since wild-type RAS proteins spend a greater proportion of time in the active GTP-bound state under normal physiological conditions, this provides an additional layer of selectivity even in the hypothetical scenario where wild-type proteins could be covalently modified.

Clinical validation of selectivity has been demonstrated through the management of adaptive resistance mechanisms [12]. Following KRAS G12C inhibition, cancer cells activate compensatory signaling through wild-type RAS isoforms, which remain fully functional and unaffected by G12C-selective inhibitors [12]. This observation confirms the selectivity of these agents in the clinical setting and has informed combination therapy strategies aimed at addressing resistance mechanisms.

[image:1]

XLogP3

6.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

660.31480700 g/mol

Monoisotopic Mass

660.31480700 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

Explore Compound Types